molecular formula C19H18F2N2O2 B6417796 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide CAS No. 1070959-71-5

3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

Cat. No.: B6417796
CAS No.: 1070959-71-5
M. Wt: 344.4 g/mol
InChI Key: CVZFBBKPPLUIDX-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a pyrrolidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The final step involves coupling the fluorinated benzene ring with the pyrrolidine-containing intermediate using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-{4-[2-oxo-2-(morpholin-1-yl)ethyl]phenyl}benzamide
  • 3,4-difluoro-N-{4-[2-oxo-2-(piperidin-1-yl)ethyl]phenyl}benzamide

Uniqueness

3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties compared to similar compounds with different nitrogen-containing rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

3,4-difluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-16-8-5-14(12-17(16)21)19(25)22-15-6-3-13(4-7-15)11-18(24)23-9-1-2-10-23/h3-8,12H,1-2,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZFBBKPPLUIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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